molecular formula C8H15BrO B3249600 1-Bromo-3-(tert-butoxy)cyclobutane CAS No. 1955474-99-3

1-Bromo-3-(tert-butoxy)cyclobutane

Cat. No.: B3249600
CAS No.: 1955474-99-3
M. Wt: 207.11
InChI Key: KPSLXTOCYSMBTR-UHFFFAOYSA-N
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Description

1-Bromo-3-(tert-butoxy)cyclobutane is an organic compound with the molecular formula C8H15BrO. It is a cyclobutane derivative where a bromine atom is attached to the first carbon and a tert-butoxy group is attached to the third carbon. This compound is of interest in organic synthesis due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(tert-butoxy)cyclobutane can be synthesized through various methods. One common approach involves the bromination of 3-(tert-butoxy)cyclobutene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and avoid side reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar bromination reactions on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(tert-butoxy)cyclobutane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-3-(tert-butoxy)cyclobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(tert-butoxy)cyclobutane in chemical reactions involves the reactivity of the bromine atom and the tert-butoxy group. The bromine atom is a good leaving group, making the compound reactive in substitution and elimination reactions. The tert-butoxy group can stabilize carbocation intermediates, facilitating certain reaction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-(tert-butoxy)cyclobutane is unique due to the presence of the tert-butoxy group, which provides steric hindrance and electronic effects that influence its reactivity. This makes it a valuable intermediate in organic synthesis, allowing for the exploration of new reaction mechanisms and the synthesis of novel compounds .

Properties

IUPAC Name

1-bromo-3-[(2-methylpropan-2-yl)oxy]cyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO/c1-8(2,3)10-7-4-6(9)5-7/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSLXTOCYSMBTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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